Benzyl 4-(benzyloxy)-3-methoxybenzoate
Description
Systematic IUPAC Name and Structural Characterization
The systematic International Union of Pure and Applied Chemistry name for this compound is benzyl 3-methoxy-4-phenylmethoxybenzoate, which accurately reflects the structural arrangement of functional groups within the molecule. The molecular formula is established as C₂₂H₂₀O₄, indicating a complex aromatic structure with a molecular weight of 348.4 grams per mole. The compound features three distinct aromatic ring systems interconnected through ester and ether linkages, creating a sophisticated molecular architecture.
The structural characterization reveals a benzoate core bearing two critical substituents: a methoxy group at the 3-position and a benzyloxy group at the 4-position. The ester functionality links this substituted benzoic acid derivative to a benzyl alcohol moiety, completing the molecular framework. The Simplified Molecular Input Line Entry System representation is COC1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3, which provides a linear notation of the molecular connectivity. The International Chemical Identifier key GVQOQZKAFPIVHI-UHFFFAOYSA-N serves as a unique digital fingerprint for this specific molecular structure.
The three-dimensional conformational analysis indicates that the central benzene ring adopts specific dihedral angles with respect to the pendant aromatic systems. Computational studies suggest favorable conformations that minimize steric interactions between the bulky substituents while maintaining optimal electronic properties. The benzyloxy and methoxy substituents demonstrate electron-donating characteristics that significantly influence the electronic distribution within the aromatic system, affecting both reactivity patterns and physical properties.
Alternative Nomenclatural Systems and Registry Identifiers
The compound possesses multiple registry identifiers across various chemical databases, reflecting its significance in chemical literature and commercial applications. The Chemical Abstracts Service registry number 91203-74-6 serves as the primary identifier in most chemical databases and commercial catalogs. Additional registry identifiers include the DSSTox Substance ID DTXSID10622277 and the Wikidata identifier Q72440778, demonstrating its presence across diverse chemical information systems.
Alternative systematic nomenclature includes several acceptable variations that emphasize different aspects of the molecular structure. The name 4-benzyloxy-3-methoxybenzoic acid benzyl ester highlights the ester nature of the compound while specifying the substitution pattern on the benzoic acid core. The designation benzyl 3-methoxy-4-phenylmethoxybenzoate represents another acceptable systematic name that explicitly identifies the phenylmethoxy substitution. Commercial databases often employ simplified names such as CEDI-012 for catalog purposes.
| Registry System | Identifier | Type |
|---|---|---|
| Chemical Abstracts Service | 91203-74-6 | CAS Registry Number |
| DSSTox | DTXSID10622277 | Substance Identifier |
| PubChem | 22070405 | Compound Identifier |
| Wikidata | Q72440778 | Database Entry |
| MDL Number | Various entries | Molecular Database |
The compound appears in multiple chemical databases with consistent structural information, confirming its well-established chemical identity. The PubChem database entry 22070405 provides comprehensive structural and property data that serves as a reference standard for researchers. European chemical databases maintain similar entries under corresponding identifiers, ensuring international accessibility and standardization.
Comparative Analysis of Related Benzyloxy-Methoxybenzoate Derivatives
The structural family of benzyloxy-methoxybenzoate derivatives encompasses numerous closely related compounds that share common structural motifs while exhibiting distinct chemical properties. Methyl 4-(benzyloxy)-3-methoxybenzoate represents the simplest homolog, differing only in the ester alkyl group. This methyl ester analog, with molecular formula C₁₆H₁₆O₄ and molecular weight 272.3 grams per mole, demonstrates how ester substitution affects molecular properties while maintaining the core aromatic framework.
The comparison with 4-(benzyloxy)-3-methoxybenzoic acid, the parent carboxylic acid with CAS number 1486-53-9, reveals the structural relationship between the ester and its acid precursor. This benzoic acid derivative, with molecular formula C₁₅H₁₄O₄ and molecular weight 258.27 grams per mole, serves as a key synthetic intermediate for preparing various ester derivatives. The melting point of 171-172 degrees Celsius and predicted boiling point of 416.6 degrees Celsius provide important physical property benchmarks for the series.
Ethyl 4-(benzyloxy)-3-methylbenzoate presents an interesting structural variant where the methoxy group is replaced by a methyl substituent. This compound, with CAS number 158771-02-9 and molecular formula C₁₇H₁₈O₃, demonstrates how minor structural modifications can significantly alter both physical and chemical properties. The computational chemistry data indicates a topological polar surface area of 35.53 square angstroms and a logarithmic partition coefficient of 3.75, suggesting distinct solubility and bioavailability characteristics compared to the methoxy analog.
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Difference |
|---|---|---|---|---|
| This compound | C₂₂H₂₀O₄ | 348.4 | 91203-74-6 | Reference compound |
| Methyl 4-(benzyloxy)-3-methoxybenzoate | C₁₆H₁₆O₄ | 272.3 | 56441-97-5 | Methyl ester group |
| Ethyl 4-(benzyloxy)-3-methylbenzoate | C₁₇H₁₈O₃ | 270.3 | 158771-02-9 | Methyl substituent |
| 4-(benzyloxy)-3-methoxybenzoic acid | C₁₅H₁₄O₄ | 258.3 | 1486-53-9 | Free carboxylic acid |
The analysis of crystal structure data for related compounds provides insights into molecular packing and intermolecular interactions. The crystal structure of 4-(benzyloxy)phenyl 4-hexadecyloxy-3-methoxybenzoate demonstrates that compounds in this structural family can adopt specific dihedral angles between aromatic rings, with the central benzene ring making angles of 39.72 degrees and 64.43 degrees with pendant aromatic systems. These structural parameters indicate the conformational preferences that likely extend to the target compound.
Ethyl 4-(benzyloxy)-3-hydroxybenzoate, with CAS number 177429-27-5, represents another important structural analog where the methoxy group is replaced by a hydroxyl functionality. This compound, with molecular formula C₁₆H₁₆O₄ and molecular weight 272 daltons, demonstrates the electronic effects of different oxygen-containing substituents on the aromatic system. The presence of a free hydroxyl group significantly alters both hydrogen bonding capabilities and chemical reactivity compared to the methoxy-substituted analog.
The comparative analysis reveals that subtle structural modifications within this chemical family produce compounds with distinctly different physical properties, reactivity patterns, and potential applications. The systematic study of these relationships provides valuable insights for structure-activity relationship studies and guides synthetic strategies for designing compounds with specific desired properties. The consistent presence of benzyloxy and methoxy or related substituents across this family suggests common synthetic pathways and shared chemical behavior patterns that facilitate systematic investigation and application development.
Properties
IUPAC Name |
benzyl 3-methoxy-4-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-24-21-14-19(22(23)26-16-18-10-6-3-7-11-18)12-13-20(21)25-15-17-8-4-2-5-9-17/h2-14H,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQOQZKAFPIVHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622277 | |
| Record name | Benzyl 4-(benzyloxy)-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91203-74-6 | |
| Record name | Phenylmethyl 3-methoxy-4-(phenylmethoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91203-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 4-(benzyloxy)-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3-methoxy-4-(phenylmethoxy)-, phenylmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Route
The primary and most widely reported method for preparing Benzyl 4-(benzyloxy)-3-methoxybenzoate involves the esterification of 4-(benzyloxy)-3-methoxybenzoic acid with benzyl alcohol. This reaction is typically catalyzed by an acid catalyst and conducted under reflux conditions in an organic solvent.
- Reactants: 4-(benzyloxy)-3-methoxybenzoic acid + benzyl alcohol
- Catalysts: Sulfuric acid or p-toluenesulfonic acid
- Solvents: Toluene or dichloromethane
- Conditions: Reflux to facilitate esterification and water removal
The acid catalyst protonates the carboxyl group, enhancing its electrophilicity, allowing nucleophilic attack by benzyl alcohol to form the ester bond. The reaction is typically driven to completion by removal of water formed during esterification, often using a Dean-Stark apparatus or similar techniques.
Detailed Synthetic Procedure and Yields
A typical laboratory-scale preparation involves:
- Dissolving 4-(benzyloxy)-3-methoxybenzoic acid in toluene.
- Adding benzyl alcohol and catalytic amounts of sulfuric acid.
- Refluxing the mixture for several hours (often overnight).
- After completion, the reaction mixture is cooled, neutralized, and extracted.
- The organic layer is washed, dried, and concentrated.
- Purification is achieved by recrystallization or chromatography.
Reported Yields: Generally high, often exceeding 80%, depending on reaction time and purification methods.
Industrial and Continuous Flow Methods
For industrial-scale synthesis, continuous flow processes have been developed to improve efficiency and yield. These methods often use:
- Solid acid catalysts: Such as sulfonated resins packed in flow reactors, which reduce catalyst handling and simplify purification.
- Solvent recycling: To minimize waste and cost.
- Optimized temperature and flow rates: To maximize conversion and minimize side reactions.
Such processes enable scalable production with consistent product quality and reduced environmental impact.
Alternative Synthetic Strategies
While esterification is the main route, alternative methods reported in related benzoate derivatives synthesis include:
- Protection and deprotection strategies: For example, methyl esters of hydroxybenzoic acids are prepared first, followed by benzylation of hydroxy groups using benzyl bromide and potassium carbonate in acetone under reflux. Subsequent hydrolysis yields the benzoic acid derivative, which can then be esterified with benzyl alcohol.
- Use of coupling reagents: Such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) for milder esterification conditions, especially useful if acid-sensitive groups are present.
Reaction Conditions and Optimization Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Sulfuric acid (catalytic amount) | Also p-toluenesulfonic acid used |
| Solvent | Toluene, dichloromethane | Choice affects reflux temperature and solubility |
| Temperature | Reflux (~110°C for toluene) | Ensures reaction completion |
| Reaction Time | 6–24 hours | Longer times improve conversion |
| Water Removal | Dean-Stark apparatus or azeotropic distillation | Drives equilibrium toward ester formation |
| Purification | Recrystallization, chromatography | Ensures high purity |
| Yield | Typically 80–90% | Dependent on reaction scale and purification |
Chemical Reaction Analysis
This compound synthesis is a classic esterification, an equilibrium process influenced by:
- Acid catalyst strength: Strong acids protonate the carbonyl oxygen, increasing electrophilicity.
- Removal of water: Shifts equilibrium toward ester formation.
- Stoichiometry: Excess benzyl alcohol can drive the reaction forward.
- Solvent choice: Nonpolar solvents like toluene facilitate azeotropic removal of water.
Research Findings and Characterization
- Spectroscopic Data: The product is characterized by ^1H NMR showing aromatic protons (7.2–7.5 ppm), benzylic methylene protons (~5.0 ppm), and methoxy protons (~3.8 ppm).
- Purity Analysis: High-performance liquid chromatography (HPLC) confirms purity levels above 98% in well-optimized syntheses.
- Physical Properties: The compound is typically a crystalline solid with defined melting points, facilitating purification.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Direct Esterification | 4-(benzyloxy)-3-methoxybenzoic acid + benzyl alcohol, acid catalyst, reflux in toluene | Simple, high yield, scalable | Requires acid catalyst, water removal |
| Protection/Deprotection | Benzyl bromide, K2CO3, acetone reflux; hydrolysis; esterification | Allows selective functionalization | Multi-step, longer synthesis time |
| Continuous Flow | Solid acid catalyst, packed bed reactor, solvent recycling | Efficient, scalable, eco-friendly | Requires specialized equipment |
| Coupling Reagents | DCC or EDC with benzyl alcohol | Mild conditions, good for sensitive substrates | Costly reagents, byproduct removal |
Chemical Reactions Analysis
Ester Hydrolysis to Carboxylic Acid
The benzyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.
Reaction Conditions
-
Base : NaOH or KOH (5M–10M)
-
Solvent : Ethanol, methanol, or THF/water mixtures
-
Temperature : 70–100°C
-
Duration : 4–24 hours
Example
Heating benzyl 4-(benzyloxy)-3-methoxybenzoate with 5M NaOH in ethanol at 80°C for 10 hours yields 4-(benzyloxy)-3-methoxybenzoic acid with >95% efficiency . Acidification with HCl (pH 2–4) precipitates the product.
Key Data
| Starting Material | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| Benzyl ester derivative | 4-(Benzyloxy)-3-methoxybenzoic acid | 95% | 5M NaOH, ethanol, 80°C, 10h |
Benzyl Group Removal via Hydrogenolysis
The benzyloxy and benzyl ester groups are susceptible to catalytic hydrogenolysis, enabling deprotection for further functionalization.
Reaction Conditions
-
Catalyst : Pd/C (10% w/w)
-
Solvent : Ethyl acetate or methanol
-
Pressure : H₂ gas (1–3 atm)
-
Temperature : 25–50°C
Example
Hydrogenation of this compound over Pd/C removes both benzyl groups, yielding 3-methoxy-4-hydroxybenzoic acid .
Reductive Amination for Hybrid Derivatives
The ester can participate in reductive amination to form pharmacologically relevant amines.
Reaction Conditions
-
Reagents : 3-Aminobenzoic acid, NaBH₃CN
-
Solvent : Dichloromethane or THF
-
Temperature : 0–25°C
Example
Condensation with 3-aminobenzoic acid followed by reduction produces 3-((4-(benzyloxy)-3-methoxybenzyl)amino)benzoic acid , a PPARα agonist precursor .
Key Data
| Product | Yield | Conditions | Source |
|---|---|---|---|
| 3-((4-(Benzyloxy)-3-methoxybenzyl)amino)benzoic acid | 74% | NaBH₃CN, THF, 25°C, 12h |
Alkylation and Benzylation Reactions
The phenolic hydroxyl group (after deprotection) or methoxy group can undergo further alkylation.
Reaction Conditions
-
Reagents : Benzyl bromide, K₂CO₃
-
Solvent : DMF or acetone
-
Temperature : 65–100°C
Example
Methyl 4-hydroxy-3-methoxybenzoate reacts with benzyl bromide in acetone/K₂CO₃ to form this compound, achieving 69% yield .
Oxidation and Functional Group Interconversion
Controlled oxidation modifies substituents for targeted applications.
Reaction Conditions
-
Oxidizing Agent : NaClO₂, H₂O₂
-
Solvent : Acetonitrile/water
-
Temperature : 20–25°C
Example
Oxidation of methyl 4-(benzyloxy)-3-methoxybenzoate with NaClO₂/H₂O₂ yields 4-(benzyloxy)-3-methoxybenzaldehyde , a key intermediate for Schiff base synthesis .
Scientific Research Applications
Synthetic Routes
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Esterification | Reflux in toluene with sulfuric acid | High |
| 2 | Continuous flow processes | Solid acid catalysts in packed bed reactors | Enhanced yield |
Scientific Research Applications
Benzyl 4-(benzyloxy)-3-methoxybenzoate has several notable applications:
1. Chemistry
- Intermediate Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with tailored properties .
- Reactivity Studies : The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, making it valuable for studying reaction mechanisms.
2. Biology
- Biological Activity : Investigated for its potential biological activities including antimicrobial and anti-inflammatory effects. In vitro studies have shown significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8–32 μM .
- Mechanism of Action : The compound interacts with specific molecular targets such as enzymes and receptors, influencing binding affinity through hydrogen bonding and hydrophobic interactions.
3. Medicine
- Therapeutic Properties : Explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties. Studies indicate its efficacy in reducing inflammation in cellular models, suggesting applications in treating inflammatory diseases .
- Antiviral and Anticancer Potential : Recent research has identified benzyl derivatives as active pharmaceutical ingredients with potential antiviral and anticancer properties, contributing to ongoing drug development efforts .
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that the compound exhibited significant antibacterial activity with MIC values demonstrating its potential as a therapeutic agent.
Case Study 2: Anti-inflammatory Effects
In vitro experiments evaluated the compound's ability to modulate inflammatory responses in human cell lines. The findings suggested that this compound could effectively reduce pro-inflammatory cytokine production, highlighting its therapeutic potential for inflammatory conditions.
Mechanism of Action
The mechanism of action of Benzyl 4-(benzyloxy)-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoate Core
The electronic and steric effects of substituents significantly alter the compound’s physicochemical properties and reactivity. Key comparisons include:
Methyl 4-(Benzyloxy)-3-Methoxybenzoate
- Molecular Formula : C₁₆H₁₆O₄
- Key Differences : Replaces the benzyl ester group with a methyl ester, reducing molecular weight (272.29 g/mol) and lipophilicity.
- Structural Insights: Single-crystal X-ray studies reveal monoclinic packing (space group P2₁/c) with C–H···O hydrogen bonds stabilizing the lattice . This methyl derivative is less sterically hindered, facilitating its use in crystallographic studies and as a precursor in drug synthesis .
Benzyl 4-Benzyloxy-2,3-Dimethoxy-6-Methylbenzoate
- Molecular Formula : C₂₄H₂₄O₅
- Key Differences : Additional methoxy (2-position) and methyl (6-position) groups enhance electron-donating effects and steric bulk.
- Synthesis: Prepared via alkylation of phenolic groups using dimethyl sulfate, highlighting the adaptability of the benzyl ester framework for introducing diverse substituents .
4-(Benzyloxy)-3-Methoxybenzonitrile
Functional Group Modifications
Benzyl Benzoate (BB)
- Molecular Formula : C₁₄H₁₂O₂
- Key Differences : Lacks methoxy and benzyloxy substituents, resulting in simpler electronic properties. Used as a benchmark in studies on substituent effects in aromatic electrophilic substitution .
2-(3-(Benzyloxy)-4-Methoxyphenyl)Acetic Acid
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| Benzyl 4-(benzyloxy)-3-methoxybenzoate | C₂₂H₂₀O₄ | 348.39 | Not reported | 4-OBz, 3-OMe |
| Methyl 4-(benzyloxy)-3-methoxybenzoate | C₁₆H₁₆O₄ | 272.29 | Not reported | 4-OBz, 3-OMe, methyl ester |
| Benzyl 4-benzyloxy-2,3-dimethoxy-6-methylbenzoate | C₂₄H₂₄O₅ | 392.44 | Crystalline solid | 4-OBz, 2,3-OMe, 6-Me |
| 4-(Benzyloxy)-3-methoxybenzonitrile | C₁₅H₁₃NO₂ | 247.27 | 411–412 | 4-OBz, 3-OMe, nitrile |
Biological Activity
Benzyl 4-(benzyloxy)-3-methoxybenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is attributed to its interactions with specific molecular targets, such as enzymes and receptors. The presence of the benzyloxy and methoxy groups allows for hydrogen bonding and hydrophobic interactions, which influence the compound's binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative that may further interact with biological targets.
1. Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MIC) in the range of 8–32 μM against strains such as Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects. It has been explored in the context of reducing inflammation in cellular models, suggesting potential therapeutic applications in inflammatory diseases .
3. Antioxidant Activity
The compound has shown promising antioxidant activity, which is crucial for combating oxidative stress-related diseases. Studies have reported that derivatives of benzyl esters exhibit significant antioxidative properties, enhancing their potential as therapeutic agents .
Research Findings
A variety of studies have contributed to understanding the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial effects of this compound against E. coli and S. aureus. The results indicated an MIC of approximately 8 μM for E. coli, highlighting its potential use in treating bacterial infections .
- Anti-inflammatory Mechanisms : In cellular assays, the compound was shown to inhibit pro-inflammatory cytokines, suggesting a mechanism through which it could alleviate symptoms of inflammatory conditions .
Q & A
Q. What are the common synthetic routes for Benzyl 4-(benzyloxy)-3-methoxybenzoate?
The compound is typically synthesized via sequential esterification and protection reactions. A representative method involves:
- Benzylation of 4-hydroxy-3-methoxybenzoic acid using benzyl bromide under basic conditions to introduce the benzyloxy group.
- Subsequent esterification with benzyl alcohol via acid catalysis (e.g., H₂SO₄) or coupling reagents like DCC/DMAP . Purification often employs column chromatography or recrystallization from ethanol/THF mixtures to achieve >95% purity .
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy at δ ~3.8 ppm, benzyloxy protons at δ ~5.1 ppm) .
- X-ray Crystallography : Single-crystal analysis using SHELXL refinement (e.g., C–C bond lengths: 1.38–1.48 Å; dihedral angles between aromatic rings: 39–64°) .
- IR Spectroscopy : Absorption bands for ester C=O (~1720 cm⁻¹) and aromatic C–O (~1250 cm⁻¹) .
Q. What are typical reactions this compound undergoes?
Reactivity is dominated by:
- Reduction : Hydrogenolysis of benzyl groups (Pd/C, H₂) to yield 4-hydroxy-3-methoxybenzoic acid derivatives .
- Nucleophilic Substitution : Methoxy group participation in SNAr reactions under acidic/basic conditions .
- Oxidation : Benzyloxy groups can be oxidized to ketones or carboxylic acids using KMnO₄ or RuO₄ .
Q. What is the role of this compound in medicinal chemistry research?
It serves as a key intermediate in synthesizing Cediranib, a VEGFR inhibitor with anticancer activity. Structural analogs are also explored for enzyme inhibition (e.g., tyrosine kinases) due to their aromatic and hydrogen-bonding motifs .
Advanced Research Questions
Q. How to resolve discrepancies in crystallographic data during structure refinement?
- Check for Twinning : Use SHELXL’s TWIN command to model twin domains if Rint > 0.05 .
- Revisit Synthetic Conditions : Impurities from incomplete benzylation (e.g., residual hydroxyl groups) can distort electron density maps. Repurify via recrystallization .
- Validate Hydrogen Bonding : Compare C–H···O interactions (e.g., 2.5–3.0 Å) with similar benzoate esters in the Cambridge Structural Database .
Q. What strategies optimize the compound’s yield in multi-step syntheses?
- Catalyst Optimization : Use Pd(OAc)₂/XPhos for selective benzylation, reducing side-product formation .
- Flow Chemistry : Continuous-flow reactors improve reaction control in benzylation steps (yield increase: ~15%) .
- Protection/Deprotection Sequencing : Prioritize methoxy protection before benzyloxy introduction to minimize steric hindrance .
Q. How does the substitution pattern affect its reactivity in nucleophilic substitutions?
- Steric Effects : The 3-methoxy group hinders electrophilic attack at the para position, favoring meta substitution in SNAr reactions .
- Electronic Effects : Electron-donating methoxy groups activate the ring for nitration (HNO₃/H₂SO₄) at the 5-position, while benzyloxy directs electrophiles to the 2-position .
Q. How to analyze intermolecular interactions in its crystal structure?
- Intermolecular Forces : C–H···π interactions between benzyl groups (distance: ~3.5 Å) stabilize the lattice .
- Packing Analysis : Use Mercury software to visualize slip-stacked aromatic rings (offset: 1.2–1.5 Å) and assess π-π overlap .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
